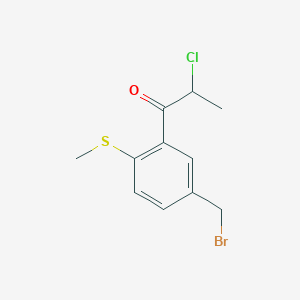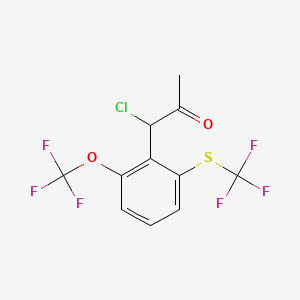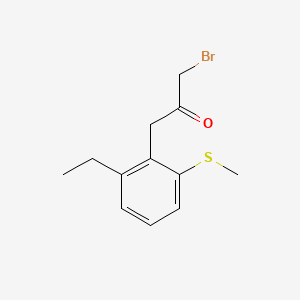
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a pyridin-2-yl substituent on the phenyl ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Pyridin-2-yl Substituent: The phenyl ring is functionalized with a pyridin-2-yl group through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The amino group can participate in peptide coupling reactions, forming peptide bonds with carboxyl groups of other amino acids.
Substitution Reactions: The pyridin-2-yl group can undergo electrophilic substitution reactions, allowing further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of coupling additives like HOBt or HOAt.
Substitution: Electrophiles such as halogens or sulfonates in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is widely used in peptide synthesis. Its stability and ease of deprotection make it a valuable building block for synthesizing complex peptides and proteins .
Biology and Medicine
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it an essential component in drug development .
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid: Similar structure but with the pyridinyl group at a different position.
Fmoc-(S)-2-amino-3-(4-(pyridin-4-yl)phenyl)propanoic acid: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions in peptide synthesis. This positional specificity can affect the overall properties and functionality of the synthesized peptides .
Properties
Molecular Formula |
C29H24N2O4 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(17-19-12-14-20(15-13-19)26-11-5-6-16-30-26)31-29(34)35-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-16,25,27H,17-18H2,(H,31,34)(H,32,33) |
InChI Key |
KHFXZZVTDRVHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=N5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
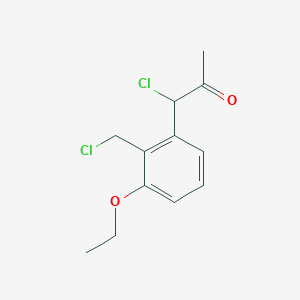
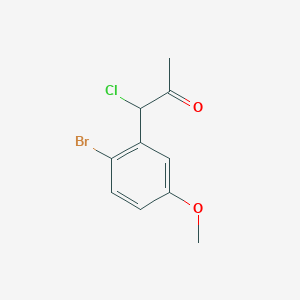
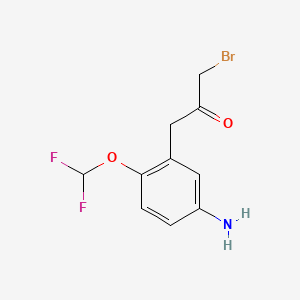

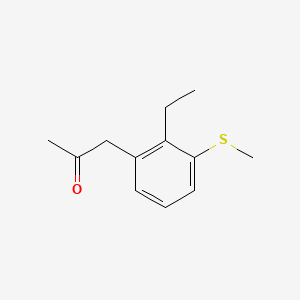
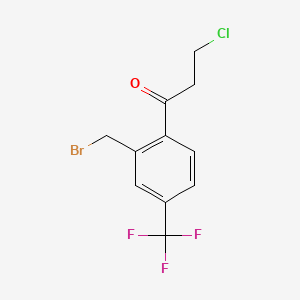


![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
